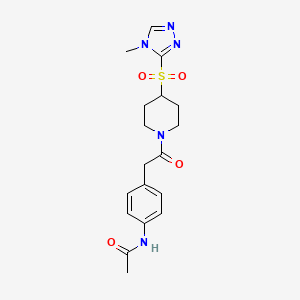

N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[2-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-2-oxoethyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4S/c1-13(24)20-15-5-3-14(4-6-15)11-17(25)23-9-7-16(8-10-23)28(26,27)18-21-19-12-22(18)2/h3-6,12,16H,7-11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKYTSJGHAEMFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines

Mode of Action

It’s known that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis. The compound interacts with its targets, leading to changes in the cell that trigger programmed cell death.

Biochemical Pathways

The downstream effects of these pathways could include the inhibition of tumor growth and the death of cancer cells.

Result of Action

The result of the compound’s action is the potential inhibition of cancer cell proliferation and the induction of apoptosis in these cells. This could lead to a decrease in tumor size and potentially halt the progression of the disease.

Biological Activity

The compound N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide represents a novel class of triazole-based compounds that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Triazole Ring : Known for its diverse pharmacological properties, including antifungal and antibacterial activities.

- Piperidine Moiety : Associated with various therapeutic effects, including analgesic and antipsychotic properties.

- Sulfonyl Group : Enhances solubility and bioavailability, often linked to enzyme inhibition activities.

Molecular Formula

Molecular Weight

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazole derivatives. For instance, compounds similar to the one have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease:

- Acetylcholinesterase Inhibition : This activity is crucial for developing treatments for Alzheimer's disease. Compounds exhibiting strong AChE inhibition can enhance cholinergic transmission in the brain .

- Urease Inhibition : Urease inhibitors are significant in treating conditions like peptic ulcers. The compound showed promising results in inhibiting urease with IC50 values comparable to established inhibitors .

Antioxidant Activity

Triazole derivatives have also been noted for their antioxidant properties, which can protect cells from oxidative stress. This activity is beneficial in preventing various diseases, including cancer and neurodegenerative disorders .

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of triazole derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of triazole-based compounds. The study demonstrated that specific modifications in the chemical structure led to enhanced AChE inhibitory activity, suggesting a structure-activity relationship that could be exploited for drug design .

Comparative Table of Biological Activities

Comparison with Similar Compounds

2-((4H−1,2,4-triazol-3-yl)sulfonyl)-N-(4-adamantanylphenyl)acetamide (MGH-CP25)

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-phenylacetamide derivatives

2-(1,1-dioxido-3-oxo-benzisothiazol-2-yl)-N-(4-(4-methylpiperidinylsulfonyl)phenyl)acetamide

N-(2-ethoxyphenyl)-2-(4-methyl-3-(methylsulfonylpiperidin-4-yl)-5-oxo-triazol-1-yl)acetamide

- Structure : Features a methylsulfonyl-piperidine and 5-oxo-triazolone ring.

- Molecular Weight : 521.6 g/mol .

Comparative Analysis Table

Research Findings and Implications

Pharmacological Potential

- Sulfonyl vs. Sulfanyl : Sulfonyl groups (target, MGH-CP25) may enhance target binding affinity but reduce solubility compared to sulfanyl derivatives () .

- Piperidine vs. Adamantane : Piperidine’s flexibility could improve bioavailability over adamantane’s rigid structure, as seen in kinase inhibitors like imatinib analogs () .

Unexplored Areas

- No direct data exist on the target compound’s solubility, toxicity, or specific biological targets.

- Structural similarities to TEAD-YAP inhibitors (MGH-CP25) and anti-inflammatory agents () warrant further investigation .

Q & A

Q. What are the established synthetic routes for N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide, and how are intermediates characterized?

A common approach involves multi-step reactions starting with sulfonylation of piperidine derivatives followed by coupling with triazole-containing moieties. For example, similar acetamide derivatives are synthesized via refluxing intermediates with catalysts like pyridine and zeolite (Y-H) under controlled conditions (150°C, 5 hours), followed by purification via recrystallization from ethanol . Key intermediates are characterized using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm structural integrity .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection ensures ≥95% purity, a standard benchmark for research-grade compounds .

- Spectroscopy :

- Mass Spectrometry : HRMS provides exact mass matching to the molecular formula (e.g., C₂₄H₂₈N₆O₄S) .

Q. How is the compound’s stability assessed under different storage conditions?

Stability studies involve:

- Thermogravimetric Analysis (TGA) to determine decomposition temperatures.

- Accelerated Degradation Tests : Exposure to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–12 weeks, with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products like sulfonamide dimers?

- Catalyst Screening : Replace pyridine with milder bases (e.g., DMAP) to reduce side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonyl intermediates .

- Reaction Monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress and terminate before by-product formation .

Q. What in vitro models are suitable for studying this compound’s pharmacokinetics (e.g., CYP450 inhibition, plasma protein binding)?

- Hepatic Microsomes : Assess CYP450-mediated metabolism using LC-MS/MS to quantify metabolites .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and measure parent compound degradation via HPLC .

- Parallel Artificial Membrane Permeability Assay (PAMPA) : Predict blood-brain barrier penetration .

Q. How do structural modifications (e.g., substituents on the triazole ring) impact biological activity?

A Structure-Activity Relationship (SAR) study could:

- Replace the 4-methyl group on the triazole with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .

- Introduce polar groups (e.g., -OH, -COOH) to improve solubility without compromising metabolic stability .

- Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to quantify potency shifts .

Q. How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be resolved?

Q. What strategies mitigate cytotoxicity observed in primary cell lines while retaining target efficacy?

- Prodrug Design : Mask the acetamide group with enzymatically cleavable moieties (e.g., esterase-sensitive groups) to reduce off-target effects .

- Dose-Ranging Studies : Identify the therapeutic index (LD₅₀ vs. EC₅₀) in 3D spheroid models to balance potency and safety .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different assay platforms?

- Assay Standardization : Use a reference inhibitor (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Buffer Optimization : Ensure consistent pH and ionic strength, as protonation states affect compound-receptor interactions .

- Data Meta-Analysis : Apply multivariate statistics to identify confounding variables (e.g., cell passage number, incubation time) .

Q. What evidence supports or refutes the hypothesized role of the sulfonyl-piperidine moiety in target selectivity?

- Crystallography : Resolve ligand-target co-crystal structures to visualize binding interactions .

- Alanine Scanning Mutagenesis : Modify residues in the target protein’s sulfonyl-binding pocket and measure affinity changes via Surface Plasmon Resonance (SPR) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Production

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Zeolite (Y-H) | Reduces dimerization by 30% |

| Temperature | 150°C | Maximizes coupling efficiency |

| Solvent | Ethanol (reflux) | Ensures intermediate solubility |

Q. Table 2. SAR Trends for Triazole Modifications

| Substituent | Solubility (LogP) | IC₅₀ (nM) |

|---|---|---|

| 4-Methyl | 2.1 | 150 |

| 4-CF₃ | 2.8 | 85 |

| 4-OH | 1.5 | 220 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.